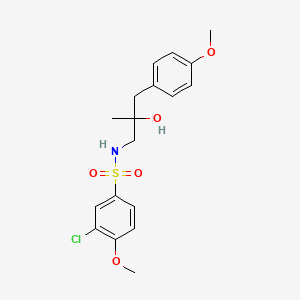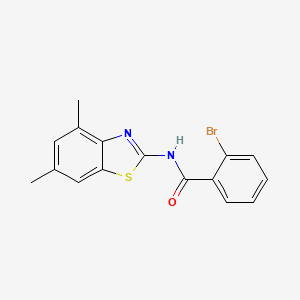![molecular formula C22H34INO2 B2670704 {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide CAS No. 1313527-14-8](/img/structure/B2670704.png)
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide is a complex organic compound featuring an adamantane moiety Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the phenoxy group. This can be achieved through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Hydroxypropylation: The phenoxyadamantane derivative is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Quaternization: The final step involves the quaternization of the hydroxypropyl derivative with trimethylamine and iodide to form the trimethylazanium iodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced under hydrogenation conditions to modify the adamantane core.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide or potassium thiocyanate in an aprotic solvent like DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced adamantane derivative.
Substitution: Formation of cyanide or thiocyanate derivatives.
Scientific Research Applications
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes, making it effective in delivering active ingredients to target sites. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1-benzylpiperidinium iodide
- 2-(4-(Adamantan-1-yl)phenyl)-N-hydroxyacetamide
Uniqueness
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide is unique due to its combination of the adamantane core with a phenoxy and hydroxypropyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other adamantane derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]-trimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34NO2.HI/c1-23(2,3)14-20(24)15-25-21-6-4-19(5-7-21)22-11-16-8-17(12-22)10-18(9-16)13-22;/h4-7,16-18,20,24H,8-15H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKJWRHISOFMNL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
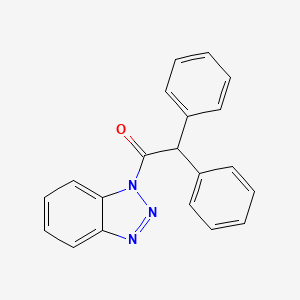
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2670624.png)
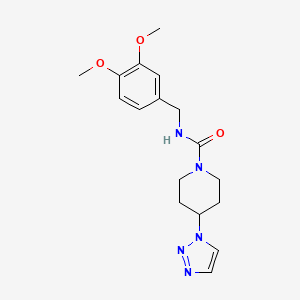
![1-(3-(2-methoxyphenoxy)propyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2670626.png)
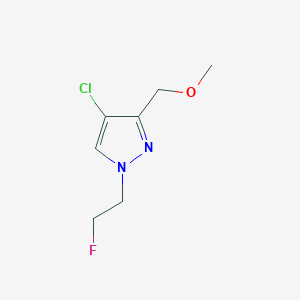

![N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2670634.png)
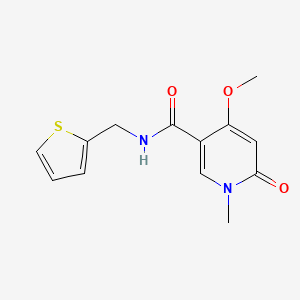
![6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B2670637.png)
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2670638.png)

